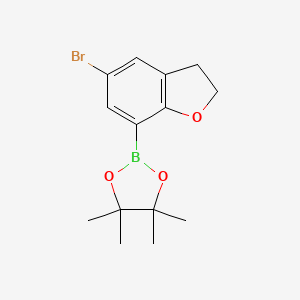

5-Bromobenzofuran-7-boronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromobenzofuran-7-boronic acid, pinacol ester: is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful building block in the synthesis of various organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzofuran-7-boronic acid, pinacol ester typically involves the reaction of 5-bromobenzofuran with a boronic acid derivative in the presence of a base and a catalyst. One common method is the palladium-catalyzed borylation of 5-bromobenzofuran using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromobenzofuran-7-boronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid catalyst.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH).

Oxidation and Reduction: Oxidizing agents (e.g., H2O2) and reducing agents (e.g., NaBH4).

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Protodeboronation: Benzofuran derivatives.

Oxidation and Reduction: Alcohols and hydrocarbons.

Aplicaciones Científicas De Investigación

5-Bromobenzofuran-7-boronic acid, pinacol ester is an organic compound that belongs to the class of benzofurans and has a variety of applications in organic synthesis, medicinal chemistry, and other fields. Benzofurans are bicyclic aromatic ethers with a benzene ring fused to a furan ring. The pinacol ester improves the compound's stability and solubility in organic solvents.

Applications

This compound is useful in a variety of fields.

Organic Synthesis It acts as a building block for synthesizing complex organic molecules using cross-coupling reactions. Specifically, it participates in Suzuki-Miyaura coupling, where the boron atom facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The stability of pinacol esters allows for efficient coupling processes.

Medicinal Chemistry Boron-containing molecules, including This compound, are being explored for potential use in Boron Neutron Capture Therapy (BNCT). In BNCT, a boron isotope (Boron-10) accumulates in target cells and is irradiated with neutrons, releasing energy that can destroy cancer cells.

Chemical Transformations The pinacol ester group in This compound can be readily converted into other functional groups using established chemical transformations, which allows researchers to introduce various functionalities onto the molecule and explore its properties and potential applications.

Structural Features and Reactivity

Key structural features of this compound:

- It contains a benzene ring fused to a furan ring.

- It possesses a bromine atom.

- It has a pinacol ester functional group attached to the boron atom.

The presence of bromine in this compound potentially enhances its reactivity in cross-coupling reactions while maintaining stability due to the pinacol ester formation. The bromine atom influences its reactivity profile in transmetalation processes during Suzuki coupling reactions, and variations in substituents can alter the nucleophilicity of the boron center.

Comparison with Related Compounds

This compound shares structural similarities with other compounds, but also has unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Hexyl-2-thiopheneboronic acid pinacol ester | Contains a thiophene ring | Enhanced solubility due to the hexyl group |

| 7-Azaindole-5-boronic acid pinacol ester | Incorporates an azaindole structure | Potentially different biological activity |

| 4-Amino-3,5-difluorobenzene-boronic acid pinacol ester | Contains amino and fluorine substituents | Unique electronic properties affecting reactivity |

Mecanismo De Acción

The mechanism of action of 5-Bromobenzofuran-7-boronic acid, pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

- Phenylboronic acid, pinacol ester

- 4-Methoxyphenylboronic acid, pinacol ester

- 2-Thienylboronic acid, pinacol ester

Comparison: 5-Bromobenzofuran-7-boronic acid, pinacol ester is unique due to its bromine and furan functionalities, which provide distinct reactivity and selectivity in chemical reactions. Compared to other boronic esters, it offers enhanced stability and versatility in various synthetic applications.

Actividad Biológica

5-Bromobenzofuran-7-boronic acid, pinacol ester is an organoboron compound that belongs to the class of benzofurans. It is characterized by a bromine atom attached to a benzofuran structure and a pinacol ester group attached to the boron atom, which enhances its stability and solubility in organic solvents. This compound plays a significant role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, where it serves as a key intermediate for constructing complex organic molecules.

The biological activity of this compound primarily involves its reactivity in cross-coupling reactions. The boronic acid functionality allows it to participate in various chemical transformations, which can lead to the development of biologically active compounds. The mechanism of action in Suzuki-Miyaura coupling involves:

- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide.

- Transmetalation : The boronic ester transfers its organic group to the palladium complex.

- Reductive Elimination : The formation of the desired carbon-carbon bond occurs, regenerating the palladium catalyst.

This mechanism enables the synthesis of compounds with potential therapeutic applications, including anticancer and antibacterial agents.

Antibacterial Activity

Boronic acids are also being explored for their antibacterial properties. They can act as inhibitors of β-lactamases—enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The ability of boronic acids to form reversible covalent bonds with serine residues in these enzymes enhances their effectiveness against resistant bacterial strains.

Comparative Analysis

A comparison with other similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Hexyl-2-thiopheneboronic acid pinacol ester | Contains a thiophene ring | Enhanced solubility due to the hexyl group |

| 7-Azaindole-5-boronic acid pinacol ester | Incorporates an azaindole structure | Potentially different biological activity |

| 4-Amino-3,5-difluorobenzene-boronic acid pinacol ester | Contains amino and fluorine substituents | Unique electronic properties affecting reactivity |

The presence of bromine in 5-bromobenzofuran-7-boronic acid may enhance its reactivity compared to other boronic esters while maintaining stability due to the pinacol ester formation.

Study on Anticancer Properties

A study published in MDPI highlighted the potential of boronic acids as anticancer agents. It was found that certain derivatives could inhibit cell growth effectively at low concentrations (IC50 values around 4-8 nM) and suggested that modifications to the boron structure could enhance bioavailability and reduce toxicity .

Study on Antibacterial Efficacy

Another research paper discussed the design of boronic acid derivatives as inhibitors of β-lactamases. Compounds demonstrated significant inhibitory constants (Ki values below 0.01 µM) against resistant bacterial strains, indicating their potential as effective antibacterial agents .

Propiedades

IUPAC Name |

2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BBrO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLAOSMXAGBQJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCC3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BBrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.